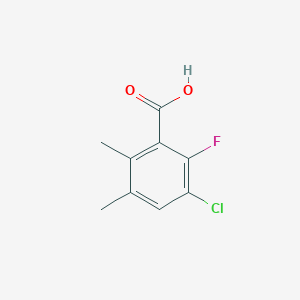

3-Chloro-2-fluoro-5,6-dimethylbenzoic acid

Description

Significance of Halogenated Benzoic Acid Frameworks in Contemporary Chemical Research

Halogenated benzoic acids are a class of organic compounds that have garnered significant attention in contemporary chemical research due to the unique properties imparted by halogen substituents (Fluorine, Chlorine, Bromine, Iodine). The incorporation of halogens into the benzoic acid framework can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability.

Key areas of significance include:

Medicinal Chemistry and Drug Discovery: Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. researchgate.netnih.gov Halogens can increase a compound's ability to dissolve in fats and lipids (lipophilicity), which can improve its absorption and distribution in the body. tutorchase.com Furthermore, halogens can form strong, stable bonds, including halogen bonds, which can enhance the binding affinity of a drug to its biological target, such as an enzyme or receptor. tutorchase.com For instance, certain halogenated benzoic acid derivatives have been investigated as potential anticancer agents. preprints.orgnih.govresearchgate.net The presence of a chloro group, in particular, has been associated with increased anticancer response in some molecular series. preprints.org

Agrochemicals: Similar to their role in pharmaceuticals, halogenated benzoic acids are crucial intermediates in the synthesis of pesticides and herbicides. The halogen atoms can enhance the biological activity and environmental persistence of these compounds.

Materials Science: The carboxylic acid group in benzoic acids can coordinate with metal centers to form metal-organic frameworks (MOFs), which are materials with applications in gas storage, catalysis, and separation. ossila.com The presence of halogens can tune the electronic properties and pore structure of these materials. Fluorinated benzoic acids, for example, have been used in the study of liquid crystals. ossila.com

Chemical Biology and Probes: Fluorine, in particular, is a valuable atom for creating molecular probes. The fluorine-19 isotope (¹⁹F) has a nuclear spin of ½ and is 100% abundant, making it readily detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated benzoic acids can be used to create ¹⁹F NMR probes for identifying and quantifying other molecules, such as amino acids, in complex biological mixtures. ossila.com

The strategic placement of different halogens allows chemists to fine-tune molecular properties, making halogenated benzoic acids versatile building blocks for a wide range of applications.

Rationale for Investigating the Specific Poly-substituted Benzoic Acid: 3-Chloro-2-fluoro-5,6-dimethylbenzoic Acid

While extensive research on this compound is not widely published, a clear rationale for its synthesis and investigation can be deduced from the individual and combined effects of its substituents. This polysubstituted aromatic compound is likely designed as a specialized building block for creating more complex molecules with tailored properties.

The core structure is benzoic acid, a simple aromatic carboxylic acid. wikipedia.org The specific substitutions—a chloro group at position 3, a fluoro group at position 2, and two methyl groups at positions 5 and 6—each contribute distinct electronic and steric characteristics.

Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms are electron-withdrawing groups. Their presence increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org The ortho-fluoro group can form an intramolecular hydrogen bond with the carboxylic acid proton, influencing its conformation. Both halogens can participate in halogen bonding, a type of non-covalent interaction that is increasingly utilized in drug design and crystal engineering. namiki-s.co.jp

Dimethyl Substituents: The two methyl groups at the 5 and 6 positions are electron-donating and add steric bulk to the molecule. This steric hindrance can direct the reactivity of the molecule in subsequent synthetic steps and can influence how the molecule packs in a solid state or fits into a biological receptor.

The combination of these features makes this compound a unique chemical entity. It serves as a valuable intermediate, providing a scaffold with a specific arrangement of functional groups that can be used to synthesize targeted molecules in pharmaceutical and material science research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1895400-40-4 bldpharm.com |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

Overview of the Current Research Landscape on Substituted Benzoic Acids and Their Derivatives

The research landscape for substituted benzoic acids is vast and dynamic, reflecting their foundational importance in organic synthesis and applied chemistry. researchgate.net Current research trends continue to build on their established roles while exploring new frontiers.

Development of Novel Synthetic Methodologies: Chemists are continuously developing more efficient and environmentally benign methods for synthesizing polysubstituted benzoic acids. nih.govpressbooks.pubyoutube.comyoutube.com This includes leveraging advanced catalytic systems and one-pot reaction sequences to construct complex substitution patterns with high precision.

Therapeutic Agent Development: A significant portion of research focuses on the design and synthesis of benzoic acid derivatives as potential drugs. ontosight.ai They are explored as inhibitors for various enzymes and receptors implicated in diseases like cancer. preprints.orgnih.govresearchgate.net For example, derivatives are being designed to target specific molecular pathways involved in tumor growth. nih.gov

Supramolecular Chemistry and Crystal Engineering: The ability of the carboxylic acid group to form robust hydrogen bonds makes substituted benzoic acids ideal candidates for studying self-assembly and crystal formation. Researchers investigate how different substituents direct the formation of specific crystalline structures, such as layered textures in liquid crystals. researchgate.net

Advanced Materials: In materials science, substituted benzoic acids are used as building blocks for functional materials. This includes their use as inhibitors in atomic layer deposition (ALD) processes to control the growth of thin films on surfaces, a critical technology in the semiconductor industry. mdpi.com Fluorinated derivatives, for instance, can enhance the surface hydrophobicity of materials. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-5,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSODOCURUBXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Fluoro 5,6 Dimethylbenzoic Acid and Its Analogues

Established Synthetic Pathways for Halogenated and Dimethylated Benzoic Acids

The traditional synthesis of complex aromatic compounds relies on a well-established toolkit of reactions that allow for the stepwise introduction of functional groups onto a benzene (B151609) ring. The synthesis of halogenated and dimethylated benzoic acids often involves a combination of electrophilic aromatic substitution and oxidation reactions.

Regioselective Functionalization Approaches in Aromatic Synthesis

Achieving the desired substitution pattern on an aromatic ring is a central challenge in organic synthesis. The regioselectivity of electrophilic aromatic substitution (EAS) reactions is governed by the electronic properties of the substituents already present on the ring. For instance, the carboxylic acid group is a deactivating, meta-directing group, while alkyl groups are activating, ortho-para directors. When multiple substituents are present, their combined directing effects determine the position of subsequent functionalization.

Modern approaches have expanded beyond classical EAS reactions. For example, directed C-H functionalization has emerged as a powerful tool. In this approach, a directing group, such as a carboxylic acid, can guide a metal catalyst to activate a specific C-H bond, often at the ortho position, allowing for highly regioselective installation of new functional groups.

Strategies for Ortho-Halogenation and Geminal Dimethylation on Benzoic Acid Scaffolds

The introduction of halogens ortho to a carboxylic acid group is a key transformation for creating precursors to many valuable compounds. While direct halogenation can be challenging to control, directed C-H activation has provided efficient solutions. Iridium-catalyzed protocols have been developed for the ortho-selective iodination of benzoic acids under mild conditions, avoiding the need for strong oxidants or additives. acs.org Similarly, palladium(II)-catalyzed methods have been reported for the ortho-iodination of benzoic acids in aqueous media. researchgate.net These methods offer high yields and excellent regiocontrol, as demonstrated in the following examples.

Table 1: Iridium-Catalyzed Ortho-Iodination of Substituted Benzoic Acids

| Substrate (Benzoic Acid Derivative) | Yield (%) |

|---|---|

| 2-methylbenzoic acid | 95 |

| 2-fluorobenzoic acid | 98 |

| 2-chlorobenzoic acid | 70 |

| 2-bromobenzoic acid | 85 |

Data sourced from studies on Ir-catalyzed ortho-iodination. acs.org

The synthesis of dimethylated benzoic acids often starts from a corresponding xylene isomer. The alkyl side-chains of alkylbenzenes can be oxidized to a carboxylic acid group. This is typically achieved by heating the alkylbenzene under reflux with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), followed by acidification. savemyexams.com For example, 3,5-dimethylbenzoic acid can be produced from the oxidation of mesitylene (B46885). google.com

Novel Synthetic Routes and Process Optimization for Benzoic Acid Derivatives

Recent advances in synthetic chemistry have introduced novel techniques that offer advantages in terms of efficiency, sustainability, and the ability to construct complex molecules. These methods are highly relevant for the synthesis of multi-substituted benzoic acids.

Mechanochemical Synthesis Techniques Applied to Halogenated Benzoates

Mechanochemistry, which uses mechanical force to induce chemical reactions, has gained traction as a green chemistry approach. These reactions are often performed in the absence of a solvent or with minimal solvent, reducing chemical waste. colab.ws This technique has been applied to the synthesis of organohalogen compounds, including the halogenation of aromatic systems. For instance, the bromination of azobenzene (B91143) using N-bromosuccinimide (NBS) can be achieved via mechanochemical Pd(II)-catalysis. acs.org While not yet widely reported for benzoic acids themselves, the application of mechanochemistry to the halogenation of aromatic precursors represents a promising avenue for the sustainable synthesis of halogenated benzoates. colab.wsrsc.org

Rh(I)-Catalyzed Cross-Dehydrogenative Coupling for Biaryl Acid Formation Utilizing Benzoic Acids

Rhodium catalysis has enabled a variety of C-H activation and coupling reactions. One notable development is the Rh(I)-catalyzed cross-dehydrogenative coupling (CDC) of benzoic acids to form biaryl acids. hep.com.cn This method creates a C-C bond by directly coupling two unactivated C-H bonds under oxidative conditions, offering high atom economy. hep.com.cn The reaction proceeds with high regioselectivity and tolerates a wide range of functional groups, making it a powerful tool for building molecular complexity from simpler benzoic acid precursors. hep.com.cn The oxidative coupling of benzoic acids with internal alkynes, catalyzed by rhodium or iridium complexes, can also be used to produce isocoumarin (B1212949) and naphthalene (B1677914) derivatives, respectively. acs.org

Table 2: Rh(I)-Catalyzed Homodimerization of Benzoic Acids

| Substrate (Benzoic Acid) | Oxidant | Yield (%) |

|---|---|---|

| Benzoic acid | Sodium chlorite | 85 |

| 4-Methylbenzoic acid | Sodium chlorite | 92 |

| 4-Methoxybenzoic acid | Sodium chlorite | 95 |

| 4-Chlorobenzoic acid | Sodium chlorite | 78 |

Data represents yields from a study on Rh(I)-catalyzed cross-dehydrogenative coupling. hep.com.cn

Carboxylation Methodologies for Dimethylbenzoic Acid Precursors, e.g., 2,4-dimethylbenzoic acid synthesis via CO₂ carboxylation

A direct and sustainable route to benzoic acids involves the carboxylation of aromatic C-H bonds using carbon dioxide (CO₂), a renewable C1 feedstock. mdpi.com This approach is particularly useful for synthesizing dimethylbenzoic acids from readily available xylene isomers. For example, the synthesis of 2,4-dimethylbenzoic acid can be achieved by reacting m-xylene (B151644) with CO₂ in the presence of a catalyst system, such as aluminum chloride (AlCl₃). google.com This reaction proceeds via electrophilic substitution where the catalyst activates CO₂. semanticscholar.orgscirp.org The combination of a Lewis acid like AlBr₃ with a silyl (B83357) chloride has also been shown to efficiently promote the direct carboxylation of various arenes with CO₂ under pressure. nih.gov

Table 3: Carboxylation of Aromatic Compounds with CO₂ using a Si/Al Based Catalytic System

| Aromatic Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Toluene | Me₃SiCl / Al₂Cl₆ | 97 |

| Ethylbenzene | Me₃SiCl / Al₂Cl₆ | 85 |

| m-Xylene | Me₃SiCl / Al₂Cl₆ | 62 |

Yields obtained under optimized reaction conditions. semanticscholar.orgscirp.org

Synthesis of Key Precursors and Intermediates Leading to 3-Chloro-2-fluoro-5,6-dimethylbenzoic Acid

The synthesis of this compound involves a multi-step process originating from readily available starting materials. A strategic approach is the sequential introduction of the desired substituents onto a benzene ring, culminating in the target molecule. A plausible synthetic pathway commences with the formation of a dimethyl-substituted aromatic precursor, followed by directed ortho-lithiation, fluorination, chlorination, and finally, carboxylation.

A key intermediate in this proposed synthesis is 1-chloro-2-fluoro-4,5-dimethylbenzene . The synthesis of this intermediate can be envisioned starting from 1,2-dimethylbenzene.

Synthesis of 1,2-Dimethylbenzene Derivatives

The initial steps focus on the preparation of appropriately substituted dimethylbenzene precursors. A common starting material is mesitylene (1,3,5-trimethylbenzene), which can be oxidized to form 3,5-dimethylbenzoic acid. prepchem.com Alternatively, direct carboxylation of mesitylene can be achieved. orgsyn.org For the synthesis of the target molecule, a more direct route starts with 1,2-dimethylbenzene.

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this synthetic approach, a directing group guides the deprotonation to an adjacent ortho position, followed by quenching with an electrophile.

A potential route to a key precursor, 1-chloro-2-fluoro-4,5-dimethylbenzene, could involve the following conceptual steps, based on analogous transformations reported in the literature for other substituted benzenes:

Fluorination of 1,2-dimethylbenzene: The direct fluorination of 1,2-dimethylbenzene can be challenging. A more controlled method involves the use of a directing group. For instance, conversion of 1,2-dimethylbenzene to a derivative with a suitable directing group, such as an amide or a methoxy (B1213986) group, can facilitate regioselective fluorination. While direct fluorination methods exist, such as using xenon difluoride in the presence of a Lewis acid, these can sometimes lead to mixtures of products. chemicalbook.com

Chlorination of a Fluorodimethylbenzene Intermediate: Once a fluorinated dimethylbenzene intermediate is obtained, subsequent chlorination can be performed. The position of chlorination will be directed by the existing substituents on the aromatic ring.

Carboxylation: The final carboxylic acid group can be introduced via several methods. One common method is the lithiation of the aromatic ring followed by quenching with carbon dioxide (dry ice). For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves a carboxylation step using sec-BuLi and dry ice. researchgate.net

Illustrative Synthetic Scheme for a Key Intermediate

A hypothetical, yet chemically reasonable, pathway to obtain a crucial precursor is outlined below. This pathway is constructed based on established organic chemistry principles and analogous reactions found in the literature.

Scheme 1: Proposed Synthesis of 1-Chloro-2-fluoro-4,5-dimethylbenzene

Step 1: Directed Fluorination of 1,2-Dimethylbenzene

The introduction of a fluorine atom at a specific position on the 1,2-dimethylbenzene ring would likely require a multi-step sequence involving a directing group to ensure regioselectivity.

Step 2: Chlorination of 3-Fluoro-1,2-dimethylbenzene

The subsequent chlorination of the fluorinated intermediate would yield a dichlorodimethylbenzene derivative. The regioselectivity of this step would be influenced by the directing effects of the fluoro and methyl groups.

Carboxylation to Yield the Final Product

Once the key intermediate 1-chloro-2-fluoro-4,5-dimethylbenzene is synthesized, the final step is the introduction of the carboxylic acid group. This is typically achieved through metalation followed by reaction with carbon dioxide.

Scheme 2: Carboxylation of 1-Chloro-2-fluoro-4,5-dimethylbenzene

This reaction involves the deprotonation of the aromatic ring at the most acidic position, which is sterically accessible, followed by the nucleophilic attack of the resulting aryl lithium species on carbon dioxide. Acidic workup then yields the desired carboxylic acid.

The following table summarizes the key precursors and intermediates in the proposed synthetic pathway.

| Compound Name | Structure | Role in Synthesis |

| 1,2-Dimethylbenzene | C8H10 | Starting Material |

| 3-Fluoro-1,2-dimethylbenzene | C8H9F | Fluorinated Intermediate |

| 1-Chloro-2-fluoro-4,5-dimethylbenzene | C8H8ClF | Key Halogenated Precursor |

The synthesis of analogues of this compound would follow similar synthetic strategies, with variations in the starting materials and the order of introduction of the different substituents. For example, starting with a different dimethylbenzene isomer or using alternative halogenating agents would lead to a variety of substituted benzoic acid analogues. The synthesis of various fluorinated and chlorinated benzoic acids has been reported, providing a toolbox of reactions that can be adapted for the synthesis of new analogues. chemicalbook.compatsnap.com

Computational and Theoretical Investigations of 3 Chloro 2 Fluoro 5,6 Dimethylbenzoic Acid Derivatives

Density Functional Theory (DFT) Studies for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular and electronic properties of organic compounds with high accuracy.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid, this involves calculating the lowest energy arrangement of its atoms. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C-C-Cl | 120.5 |

| C-F | 1.350 | C-C-F | 119.8 |

| C-COOH | 1.490 | C-C-COOH | 121.0 |

| C=O | 1.210 | O=C-OH | 122.5 |

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations provide valuable information on several key electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For substituted benzoic acids, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO may be distributed over the carboxylic acid group and the ring.

Electron Density: The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. This information helps in identifying potential sites for electrophilic and nucleophilic attack.

Atomic Charges: The distribution of charge over the atoms in the molecule can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). These charges provide insights into the electrostatic potential of the molecule and its interaction with other polar molecules.

Table 2: Illustrative Electronic Properties of this compound (Hypothetical Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. scribd.com By comparing the calculated spectrum with the experimental one, the structure of the synthesized compound can be confirmed.

Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and ring vibrations. scribd.com This detailed assignment is crucial for a complete understanding of the molecule's vibrational properties.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be employed to investigate several aspects:

Solvation: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), its solvation shell and interactions with the solvent can be studied. This is important for understanding its solubility and behavior in solution.

Self-Association: Benzoic acids are known to form hydrogen-bonded dimers in both the solid state and in solution. acs.orgucl.ac.uk MD simulations can reveal the propensity of this compound to form such dimers and other aggregates, and characterize the structure and lifetime of these associates. ucl.ac.uk

Interactions with Biomolecules or Surfaces: MD simulations can model the interaction of the molecule with larger systems, such as proteins or material surfaces. This can provide insights into its potential biological activity or its behavior in materials science applications.

These simulations rely on force fields, such as the General Amber Force Field (GAFF), to describe the interactions between atoms. ucl.ac.uk The trajectories generated from MD simulations can be analyzed to calculate various properties, including radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients.

Analysis of Intermolecular Interactions in Condensed Phases

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.

Several graphical representations are used in Hirshfeld analysis:

d_norm surface: This surface is colored to show intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds or other strong interactions. rsc.org

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal. They provide a quantitative measure of the percentage of the Hirshfeld surface that is involved in different types of contacts (e.g., O···H, H···H, C···H).

Energy Decomposition Models (e.g., CE-B3LYP) for Quantitative Interaction Assessment

In the computational analysis of molecular structures, particularly in the solid state, understanding the nature and strength of intermolecular interactions is crucial. Energy decomposition analysis (EDA) provides a powerful framework for dissecting the total interaction energy between molecular fragments into physically meaningful components. One such model, the CE-B3LYP model, which is based on the B3LYP functional, has been effectively utilized to quantitatively assess these interactions in the crystals of compounds related to this compound. nih.gov

The CE-B3LYP (Coulomb-Exchange-Becke, 3-parameter, Lee-Yang-Parr) model partitions the total intermolecular interaction energy into four primary components: electrostatic, exchange-repulsion, polarization, and dispersion energies. This allows for a detailed quantitative assessment of the forces driving crystal packing and molecular recognition.

Electrostatic Energy: This component represents the classical coulombic interaction between the static charge distributions of the interacting molecules. It is a key contributor to the stability of structures with significant polar interactions, such as those involving hydrogen bonds.

Exchange-Repulsion Energy: Arising from the Pauli exclusion principle, this term accounts for the strong, short-range repulsion that prevents molecules from collapsing into one another. It is a destabilizing component that balances the attractive forces.

Polarization Energy: This term describes the attractive interaction resulting from the distortion of the electron cloud of one molecule in the electric field of another. It is particularly important for interactions involving polarizable atoms.

Dispersion Energy: This attractive force originates from instantaneous fluctuations in electron density, leading to temporary dipoles. Dispersion is a fundamental component of van der Waals interactions and is crucial for accurately describing stacking and other non-covalent contacts.

| Interaction Type | Total Interaction Energy (kJ/mol) | Electrostatic (kJ/mol) | Exchange-Repulsion (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) |

|---|---|---|---|---|---|

| O-H···O Hydrogen Bond | -50 to -70 | -70 to -90 | +50 to +70 | -15 to -25 | -15 to -25 |

| π-π Stacking | -10 to -30 | -5 to -15 | +10 to +20 | -2 to -8 | -15 to -35 |

| C-H···π Interaction | -5 to -15 | -4 to -10 | +8 to +15 | -1 to -5 | -8 to -15 |

| C-F···π Interaction | -8 to -20 | -10 to -20 | +12 to +22 | -3 to -7 | -10 to -20 |

Characterization of Hydrogen Bonding Networks and Aromatic Stacking Interactions (π-π, C-H···π, C-F···π, F···F)

The supramolecular architecture of this compound derivatives in the solid state is governed by a complex network of non-covalent interactions. Computational studies are essential for characterizing these interactions, which include robust hydrogen bonds and various types of aromatic stacking.

Hydrogen Bonding Networks: The primary and most dominant intermolecular interaction in benzoic acid derivatives is the hydrogen bond formed by the carboxylic acid groups. mdpi.com Molecules typically form centrosymmetric dimers via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. The presence of ortho-substituents, such as the fluorine and chlorine atoms in the target compound, can influence the geometry and strength of these interactions by altering the acidity of the carboxylic proton and introducing steric effects. nih.gov

Aromatic Stacking Interactions: Beyond the primary hydrogen-bonded dimers, the extended crystal packing is directed by weaker but collectively significant aromatic stacking interactions. The substitution pattern on the benzene ring is a critical determinant of the specific stacking motifs observed.

π-π Interactions: These interactions involve the face-to-face or offset stacking of the aromatic rings. While often a stabilizing force, the electron-rich π-systems can also be repulsive if perfectly eclipsed. The presence of both electron-withdrawing (F, Cl) and electron-donating (CH₃) groups on the ring of this compound modulates the quadrupole moment of the aromatic system, influencing the preferred geometry (e.g., parallel-displaced vs. T-shaped) of these interactions. In related fluorinated benzoic acids, π-π stacking has been shown to connect hydrogen-bonded dimers into larger assemblies. researchgate.net

C-F···π and Halogen Bonds: The fluorine atom, being highly electronegative, can participate in unique interactions. A C-F bond can interact favorably with the π-system of a neighboring ring (C-F···π). Furthermore, the chlorine atom can act as an electrophilic region (a σ-hole) and interact with a nucleophilic region on an adjacent molecule, forming a halogen bond.

F···F and Other Halogen Contacts: Short contacts between halogen atoms, such as F···F and Cl···F, are also observed in the crystal structures of halogenated organic molecules. researchgate.net While sometimes considered purely repulsive, these interactions can be weakly stabilizing depending on the geometry, contributing to the specificity of the crystal packing. For instance, in 3-chloro-2,4,5-trifluorobenzoic acid, F···F contacts help form a sheet-like structure. researchgate.net

| Interaction Type | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|

| O-H···O | 1.6 - 1.9 (H···O) | 165 - 180 |

| π-π (Centroid-to-Centroid) | 3.5 - 4.5 | N/A |

| C-H···π (H to Ring Centroid) | 2.5 - 2.9 | 140 - 170 |

| C-F···π (F to Ring Centroid) | 2.8 - 3.2 | 150 - 175 |

| F···F | 2.7 - 3.0 | Variable |

Theoretical Predictions of Chemical Reactivity and Spectroscopic Signatures

Computational chemistry provides indispensable tools for predicting the reactivity and spectroscopic properties of molecules like this compound, offering insights that complement experimental findings. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Chemical Reactivity: The chemical reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrophilic and nucleophilic attack, respectively. For this benzoic acid derivative, the MEP would likely show a negative potential (red/yellow) around the carboxylic oxygen atoms, indicating susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen.

Spectroscopic Signatures: Theoretical calculations can predict various spectroscopic signatures, which are invaluable for identifying and characterizing the compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. Key predicted vibrations for this compound would include the O-H stretch, the C=O stretch of the carboxylic acid, C-C stretching modes of the aromatic ring, and vibrations corresponding to the C-Cl, C-F, and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly useful for structural elucidation and for confirming the assignments in experimental NMR spectra. The calculated shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the neighboring chloro, fluoro, and dimethyl substituents.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Chemical reactivity and stability |

| IR Freq. (C=O stretch) | ~1720 cm⁻¹ | Identification of carbonyl group |

| IR Freq. (O-H stretch) | ~3000 cm⁻¹ (broad) | Identification of hydrogen-bonded -OH |

| ¹³C NMR (C=O) | ~170 ppm | Chemical environment of carboxyl carbon |

| ¹⁹F NMR (C-F) | ~ -115 ppm | Chemical environment of fluorine atom |

Reaction Mechanisms and Chemical Reactivity of 3 Chloro 2 Fluoro 5,6 Dimethylbenzoic Acid Systems

Influence of Halogen and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid is a consequence of the combined inductive and mesomeric effects of the halogen substituents, alongside the steric hindrance imposed by the ortho-substituents.

Halogens exhibit a dual electronic influence on aromatic rings: a deactivating inductive effect (-I) and a weakly activating mesomeric (or resonance) effect (+M). The inductive effect stems from the high electronegativity of halogens, which withdraws electron density from the aromatic ring through the sigma (σ) bond framework, making the ring less susceptible to electrophilic attack. chemistrysteps.comlibretexts.org Conversely, the mesomeric effect involves the donation of lone pair electrons from the halogen into the π-system of the benzene ring, which increases electron density, particularly at the ortho and para positions. libretexts.orgauburn.edu

The presence of substituents at the ortho positions (2-fluoro and 6-methyl) relative to the carboxylic acid group in this compound introduces significant steric hindrance. This phenomenon, often referred to as the "ortho effect," has a profound impact on the reactivity of the carboxylic acid. The steric bulk of the ortho-substituents forces the carboxyl group to twist out of the plane of the benzene ring. rsc.org This loss of coplanarity inhibits the resonance interaction between the carboxyl group and the aromatic π-system. nih.gov

The diminished resonance stabilization of the neutral acid molecule, coupled with potential electrostatic interactions, leads to an increase in the acidity of ortho-substituted benzoic acids compared to their meta- and para-isomers, and even benzoic acid itself. rsc.orgnih.gov Studies on polysubstituted benzoic acids, such as 2,3,5,6-tetramethylbenzoic acid, have shown that significant steric inhibition of resonance can be a major contributor to their increased acid strength. nih.gov This steric hindrance also impacts the accessibility of the carboxylic acid group to reagents, potentially slowing down reactions like esterification and amidation. nih.govresearchgate.net

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the primary site of chemical transformations for this compound, engaging in acid-base reactions, derivatization, and coordination with metal ions.

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate anion, thereby increasing the acidity (lowering the pKa value). researchgate.netlibretexts.org Conversely, electron-donating groups destabilize the anion and decrease acidity. researchgate.net

Table 1: pKa Values of Selected Substituted Benzoic Acids

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| 2-Chlorobenzoic acid | 2.94 |

| 3-Chlorobenzoic acid | 3.83 |

| 4-Chlorobenzoic acid | 3.98 |

| 2-Fluorobenzoic acid | 3.27 |

| 3-Fluorobenzoic acid | 3.87 |

| 4-Fluorobenzoic acid | 4.14 |

| 2-Methylbenzoic acid | 3.91 |

| 2,6-Dimethylbenzoic acid | 3.21 |

Note: The pKa values are approximate and can vary slightly depending on the measurement conditions. Data compiled from various sources.

The carboxylic acid functional group of this compound can undergo a variety of derivatization reactions.

Esterification: The reaction with alcohols, typically in the presence of an acid catalyst, yields the corresponding esters. However, the steric hindrance from the ortho-substituents in this compound can make this reaction challenging under standard Fischer esterification conditions. acs.orgresearchgate.net More forcing conditions or alternative methods, such as using highly reactive acylating agents or specialized catalysts, may be necessary to achieve good yields. researchgate.nettcu.edu

Amidation: Reaction with amines, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), produces amides. ossila.comnih.gov Similar to esterification, the steric hindrance around the carboxylic acid can influence the reaction rate and efficiency. ibs.re.krnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, benzyl alcohol derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The presence of the halogen substituents on the aromatic ring is generally compatible with these reduction conditions.

The carboxylate anion of this compound can act as a ligand, coordinating to metal centers through its oxygen atoms. The coordination can occur in several modes, including monodentate, bidentate (chelating), and bridging fashions. mdpi.comnih.gov The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.com

The resulting metal-organic frameworks (MOFs) or coordination complexes can exhibit interesting structural and functional properties. ossila.com The electronic properties of the benzoate ligand, influenced by the chloro, fluoro, and methyl substituents, can modulate the properties of the resulting metal complex. nih.gov

Table 2: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | The carboxylate binds to the metal center through a single oxygen atom. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal center, forming a ring. |

| Bidentate Bridging | The two oxygen atoms of the carboxylate bind to two different metal centers, linking them together. |

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring in this compound is dictated by the electronic and steric properties of its five substituents: a carboxylic acid group, a chlorine atom, a fluorine atom, and two methyl groups. These groups collectively influence the electron density of the ring and direct the position of incoming chemical species.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is determined by the nature of the substituents already present. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orglibretexts.org

In the case of this compound, the directing effects of the substituents are as follows:

-COOH (Carboxylic Acid): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.com

-Cl (Chloro) and -F (Fluoro): Halogens are deactivating groups due to their strong inductive electron withdrawal. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orglibretexts.org

-CH₃ (Methyl): Alkyl groups are activating and ortho-, para-directors due to their electron-donating inductive effect and hyperconjugation.

The available positions for substitution on the this compound ring are C1 (occupied by the carboxyl group), C2 (-F), C3 (-Cl), C5 (-CH₃), and C6 (-CH₃), leaving the C4 position as the only site for an incoming electrophile. To determine the regioselectivity, the combined influence of all substituents on this position must be considered.

Interactive Data Table: Directing Effects of Substituents on Position C4

| Substituent | Position | Electronic Effect | Directing Influence on C4 |

|---|---|---|---|

| -COOH | C1 | Deactivating, Meta-Director | Weakly directs meta (to C3 and C5, not C4) |

| -F | C2 | Deactivating, Ortho/Para-Director | Directs para (to C5, not C4) |

| -Cl | C3 | Deactivating, Ortho/Para-Director | Directs ortho (to C2 and C4) and para (to C6). Directs to C4. |

| -CH₃ | C5 | Activating, Ortho/Para-Director | Directs ortho (to C4 and C6). Directs to C4. |

| -CH₃ | C6 | Activating, Ortho/Para-Director | Directs ortho (to C5) and para (to C3). |

Nucleophilic Aromatic Substitution Involving Halogen Displacements

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS is facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. youtube.comnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govyoutube.com

The aromatic ring of this compound is activated for NAS by the electron-withdrawing effects of the carboxylic acid, chloro, and fluoro substituents. The potential leaving groups are the chloride ion at C3 and the fluoride ion at C2.

Several factors determine which halogen is more readily displaced:

Leaving Group Ability: In many nucleophilic substitution reactions, iodide and bromide are better leaving groups than chloride and fluoride. However, in the context of NAS, the trend can be reversed. The rate-determining step is often the initial attack of the nucleophile, which is heavily influenced by the electronegativity of the halogen. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, fluoride can be a better leaving group than chloride in many NAS reactions. youtube.com

Activation by Electron-Withdrawing Groups: The stability of the anionic intermediate is key.

Displacement of Fluorine (at C2): The negative charge in the intermediate would be stabilized by the adjacent chloro group (C3) and the carboxylic acid group (C1) through their inductive effects.

Displacement of Chlorine (at C3): The intermediate's negative charge would be stabilized by the adjacent fluoro group (C2) and the para-positioned methyl group (C6), though methyl groups are electron-donating and would offer slight destabilization.

Given the strong activating effect of an ortho-fluoro group and the general trends in NAS, it is plausible that both halogens could be displaced, with the specific outcome depending on the reaction conditions and the nature of the nucleophile. A more reactive halogen, such as fluorine, can displace a less reactive one under certain conditions. science-revision.co.uksavemyexams.comsavemyexams.comdocbrown.info

Degradation and Environmental Fate Mechanisms (Academic Focus on Pathways)

The environmental persistence and degradation of halogenated aromatic compounds are of significant academic interest. The pathways for this compound are expected to involve photoassisted and microbial processes, leading to dehalogenation and eventual mineralization.

Photoassisted Dehalogenation and Mineralization Pathways of Halogenated Benzoic Acids

The photoassisted degradation of chloro/fluoro-benzoic acid derivatives, often mediated by a photocatalyst like titanium dioxide (TiO₂), involves several key steps. researchgate.net Research on related compounds shows that under UV light exposure, dechlorination generally occurs more readily than defluorination. researchgate.net This is attributed to the lower bond dissociation energy of the C-Cl bond compared to the stronger C-F bond.

For this compound, the expected photodegradation pathway would likely begin with the cleavage of the C-Cl bond, leading to the formation of a 2-fluoro-5,6-dimethylbenzoic acid intermediate. This initial dehalogenation step is often followed by further degradation of the aromatic ring. researchgate.net

The complete process, known as mineralization, involves the breakdown of the aromatic structure through the formation of intermediates like formate and bicarbonate, ultimately leading to the evolution of carbon dioxide (CO₂). researchgate.net The positions of the halogen substituents relative to the carboxylic acid group can influence the rate of degradation. researchgate.net

Interactive Data Table: Key Findings in Photoassisted Degradation of Halogenated Benzoic Acids

| Process | Observation | Reason | Reference |

|---|---|---|---|

| Dehalogenation Preference | Dechlorination occurs more readily than defluorination. | The C-Cl bond is weaker than the C-F bond. | researchgate.net |

| Ring Cleavage | Photodegradation of the aromatic ring occurs relatively quickly. | Formation of highly reactive species like hydroxyl radicals. | researchgate.net |

| Mineralization | The ultimate fate is the formation of CO₂. | Proceeds through intermediates such as formate and bicarbonate. | researchgate.net |

Microbial Biotransformation Pathways and Metabolite Identification for Fluorobenzoates

The microbial degradation of halogenated benzoic acids is a key process in their environmental remediation. Studies on various fluorobenzoates have elucidated several common metabolic pathways. nih.govnih.govresearchgate.net Bacteria capable of utilizing these compounds as a carbon source have been isolated from soil and water. nih.gov

A common initial step in the aerobic degradation of fluorobenzoates is an attack by a dioxygenase enzyme. This leads to the formation of a fluorinated catechol intermediate. nih.govasm.org For instance, the degradation of 4-fluorobenzoate often proceeds through 4-fluorocatechol. nih.govasm.org Subsequently, the aromatic ring is cleaved, and the fluorine substituent is eliminated as a fluoride ion. nih.gov

In some cases, a hydrolytic dehalogenation occurs as the initial step, replacing the halogen with a hydroxyl group. researchgate.net For this compound, a plausible pathway could involve:

Initial Attack: A bacterial dioxygenase could hydroxylate the ring, or a hydrolase could remove one of the halogen substituents. Given the stability of the C-F bond, initial dechlorination to form a fluorinated intermediate is a likely starting point.

Intermediate Formation: This could lead to the formation of a chlorinated fluorocatechol or a hydroxylated fluorobenzoic acid.

Ring Cleavage: An intracellular dioxygenase would then cleave the aromatic ring of the catechol-like intermediate.

Dehalogenation and Mineralization: Subsequent enzymatic reactions would remove the remaining halogen and break down the aliphatic chain into central metabolic intermediates.

Some microorganisms are unable to use fluorobenzoates as a sole carbon source but can degrade them through co-metabolism, where the presence of another growth-supporting substrate enables the transformation. nih.govresearchgate.net The specific metabolites formed would depend on the microbial species and the enzymatic machinery involved. For example, the degradation of 2- and 3-fluorobenzoate by Pseudomonas sp. B13 can lead to the formation of 2-Fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.govasm.org

Structure Activity Relationship Sar Studies of Halogenated and Dimethylated Benzoic Acids

Impact of Halogen Position and Number on Molecular Conformation and Electronic Properties

The presence, type, and position of halogen substituents on a benzoic acid ring profoundly influence the molecule's three-dimensional shape (conformation) and the distribution of electrons within its structure (electronic properties). In 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid, the ortho-fluoro and meta-chloro groups exert distinct and combined effects.

Quantum chemical calculations reveal that interactions between the carboxylic group and ortho-substituents are critical in defining the molecular landscape. nih.gov For ortho-halogenated benzoic acids, the specific characteristics of the halogen, such as fluorine versus chlorine, are major factors in determining the conformer structures. nih.gov The electron-withdrawing nature of both chlorine and fluorine deactivates the aromatic ring towards electrophilic substitution. This deactivation stems from the withdrawal of electrons from the ring via both inductive and resonance effects, making it less susceptible to attack by electrophiles. numberanalytics.com

The position of the halogen significantly affects intermolecular interactions. For instance, different halogen positions on a phenyl ring can lead to the formation of various non-covalent interactions, such as halogen bonds (e.g., C-X···O), which play a role in the molecule's crystal structure. mostwiedzy.pl The electronic system of the aromatic ring is influenced by the ionic potential and electronegativity of the halogen, which decides the electronic charge distribution in the molecule. researchgate.netnih.gov In ortho-substituted benzoic acids, intramolecular hydrogen bonds can form, affecting the planarity of the molecule. mostwiedzy.pl When substituents are larger, the molecule can become twisted, with dihedral angles approaching orthogonality. mostwiedzy.pl

| Property | Effect of Halogen Substitution | Scientific Rationale |

| Molecular Conformation | Alters the orientation of the carboxylic group relative to the aromatic ring. Can induce twisting of the molecule. mostwiedzy.pl | Steric hindrance and intramolecular interactions (e.g., hydrogen bonding) between the halogen and the carboxylic acid group dictate the most stable 3D arrangement. nih.govmostwiedzy.pl |

| Electronic Properties | Halogens are electron-withdrawing, deactivating the ring towards electrophilic attack. numberanalytics.com | The high electronegativity of halogens pulls electron density away from the aromatic ring through the inductive effect. researchgate.net |

| Acidity | Generally increases the acidity of the carboxylic acid. | The electron-withdrawing effect stabilizes the resulting carboxylate anion after dissociation, making the proton easier to remove. researchgate.net |

| Intermolecular Interactions | Enables the formation of specific non-covalent bonds, such as halogen bonds (C-X···O/N). mostwiedzy.placs.org | The halogen atom possesses a region of positive electrostatic potential (a σ-hole) that can interact favorably with nucleophiles like oxygen or nitrogen atoms. acs.org |

Role of Methyl Substituents in Modulating Molecular Reactivity and Intermolecular Interactions

Methyl groups, such as those at the 5- and 6-positions of this compound, play a crucial role in fine-tuning the molecule's chemical behavior. Unlike halogens, methyl groups are considered activating groups, meaning they donate electron density to the aromatic ring. numberanalytics.com This electron-donating effect can partially counteract the deactivating influence of the halogens and the carboxylic acid group itself. numberanalytics.commsu.edu

The primary ways methyl substituents modulate molecular properties are:

Steric Hindrance : The physical size of the methyl groups, particularly the one at the 6-position (ortho to the carboxylic acid), creates steric bulk around the carboxylic acid moiety. This "ortho effect" can force the carboxylic acid group out of the plane of the benzene (B151609) ring, which in turn affects its acidity and interaction with other molecules. quora.com This steric hindrance is a key factor in the superior innate stabilizing ability of methyl groups compared to other alkyl substituents in certain reactions. msu.edu

Intermolecular Interactions : The hydrogen atoms on the methyl groups can participate in weak C-H···O or C-H···π hydrogen bonds. These interactions, while weaker than conventional O-H···O hydrogen bonds, contribute significantly to the stability of the crystal lattice and the formation of specific supramolecular structures. core.ac.uk The presence of alkyl side-chains can also influence how molecules pack in the solid state. msu.edu

| Aspect | Modulating Effect of Methyl Groups | Mechanism |

| Aromatic Reactivity | Electron-donating, which can activate the ring towards electrophilic substitution, counteracting deactivating groups. numberanalytics.com | Inductive effect (+I) pushes electron density into the aromatic system. |

| Acidity | Can decrease acidity through electron donation, but the "ortho effect" from an ortho-methyl group typically increases acidity. quora.com | The ortho-methyl group causes steric hindrance, forcing the carboxylate anion to twist out of the ring's plane, which enhances its stability. quora.com |

| Intermolecular Bonding | Participate in weak C-H···O and C-H···π interactions. | The slightly positive hydrogen atoms on the methyl group can interact with electron-rich oxygen atoms or the π-system of adjacent aromatic rings. core.ac.uk |

| Solid-State Packing | Influence crystal packing through steric effects and weak hydrogen bonds, affecting the overall supramolecular arrangement. core.ac.uk | The size and orientation of the methyl groups dictate how molecules can fit together efficiently in a crystal lattice. |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Substituted Benzoic Acids (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For substituted benzoic acids, QSAR models are instrumental in predicting properties without synthesizing and testing every possible compound. The fundamental principle is that the variations in the biological activity of a series of molecules are correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. nih.gov

The theoretical framework of QSAR involves several key components:

Dataset : A series of structurally related compounds, such as substituted benzoic acids, with experimentally measured biological activity (e.g., inhibitory potential) is required. nih.govdergipark.org.tr

Molecular Descriptors : These are numerical values that describe the physicochemical properties of the molecules. For substituted benzoic acids, descriptors are typically categorized as:

Lipophilic/Hydrophobic : Describing how the molecule partitions between fatty and aqueous environments (e.g., LogP). Hydrophobicity is often a conducive factor for inhibitory activity. nih.gov

Electronic : Quantifying the electronic effects of substituents (e.g., Hammett constants, dipole moment, atomic charges). These describe how electron-donating or electron-withdrawing groups influence the molecule. researchgate.net

Steric : Representing the size and shape of the molecule or its substituents (e.g., molar refractivity, van der Waals radii). nih.gov

Mathematical Model : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors (independent variables) with biological activity (dependent variable). dergipark.org.tr

Validation : The predictive power of the QSAR model is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and by predicting the activity of compounds not used in the model's creation (external validation). dergipark.org.tr

For instance, a 2D QSAR model might take the form of an equation where the biological activity (pIC50) is a function of specific electrotopological state indices and atom counts. dergipark.org.tr More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), use 3D alignments of the molecules to calculate steric and electrostatic interaction fields, providing a more detailed picture of the spatial requirements for activity. nih.gov

| Component | Description | Examples for Substituted Benzoic Acids |

| Objective | To establish a predictive mathematical relationship between chemical structure and a specific activity or property. nih.govnih.gov | Predicting antibacterial activity based on substituent patterns. nih.gov |

| Molecular Descriptors | Numerical representations of molecular properties. dergipark.org.tr | Hydrophobicity (LogP), molar refractivity, aromaticity, presence of specific functional groups (e.g., -OH). nih.gov |

| Statistical Methods | Algorithms used to create the correlation equation. dergipark.org.tr | Multiple Linear Regression (MLR), Partial Least Squares (PLS). dergipark.org.tr |

| Model Validation | Process to ensure the model is robust and predictive. dergipark.org.tr | Cross-validation (q²), external validation on a test set of molecules. dergipark.org.tr |

| Output | A mathematical equation and 3D contour maps (for 3D-QSAR) that guide the design of new, more potent molecules. nih.govdergipark.org.tr | An equation indicating that increased hydrophobicity and the presence of a hydroxyl group enhance inhibitory activity. nih.gov |

Influence of Substituent Pattern on Solid-State Packing and Supramolecular Assembly in Cocrystals and Coordination Compounds

The specific arrangement of chloro, fluoro, and dimethyl substituents on the benzoic acid scaffold is a critical determinant of how individual molecules organize in the solid state. This organization, known as crystal packing, is governed by a complex interplay of non-covalent interactions that also drives the formation of multicomponent solids like cocrystals and coordination compounds. researchgate.netacs.org

A primary structural motif for nearly all carboxylic acids, including substituted benzoic acids, is the formation of hydrogen-bonded cyclic dimers. mdpi.comresearchgate.net In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com However, the substituents on the aromatic ring introduce additional, more nuanced interactions that direct the assembly of these dimers into a three-dimensional lattice.

Key interactions influenced by the substituent pattern include:

Halogen Bonding : The chlorine atom at the 3-position can act as a halogen bond donor, forming favorable C-Cl···O or C-Cl···N interactions with suitable acceptor atoms on neighboring molecules. researchgate.net The strength and directionality of these bonds help to control the supramolecular architecture. acs.org

π-π Stacking : The aromatic rings of adjacent molecules can stack on top of each other. The presence and position of substituents modulate the electronic nature of the ring, influencing whether these stacking interactions are favorable. mostwiedzy.pl

In the context of cocrystals , these same intermolecular interactions are exploited to bring together the substituted benzoic acid (a coformer) with another distinct molecule, such as an active pharmaceutical ingredient (API) or a nitrogen-containing base. acs.orgnih.gov The formation of robust and predictable interactions, like the O-H···N hydrogen bond between a carboxylic acid and a pyridine, is a cornerstone of crystal engineering. researchgate.net The substituent pattern on the benzoic acid can fine-tune the strength of these interactions and sterically guide the components into a specific, ordered crystalline arrangement. nih.gov Similarly, in coordination compounds , the carboxylate group can coordinate to metal centers, while the halogen and methyl substituents can influence the secondary coordination sphere and the packing of the resulting metal-organic frameworks. ossila.com

| Supramolecular Feature | Role of Substituent Pattern (Halogens & Methyl Groups) | Key Interactions Involved |

| Crystal Packing | Directs the 3D arrangement of molecules in the solid state. The position of substituents affects molecular packing density and can lead to different crystalline forms (polymorphs). core.ac.uknih.gov | O-H···O hydrogen bonds, halogen bonds, π-π stacking, C-H···O interactions. mostwiedzy.plresearchgate.netmdpi.com |

| Cocrystal Formation | Provides specific interaction sites (donor/acceptor) to reliably assemble with other molecular components into a new crystalline solid. acs.orgnih.gov | Strong O-H···N or N-H···O hydrogen bonds, halogen bonds. researchgate.netacs.org |

| Coordination Compounds | The carboxylate group acts as a ligand to bind metal ions. Substituents can influence the coordination mode and the overall framework structure. ossila.com | Metal-carboxylate coordination bonds, secondary interactions from halogens/methyls. |

| Self-Assembly | The combination of directional interactions guides the spontaneous organization of molecules into ordered structures. researchgate.net | Intermolecular hydrogen bonding is a primary driving force for self-assembly. researchgate.net |

Applications of 3 Chloro 2 Fluoro 5,6 Dimethylbenzoic Acid and Its Derivatives in Materials Science and Chemical Synthesis

Role as Chemical Building Blocks in Advanced Organic Synthesis

The inherent reactivity and functional group handles of 3-Chloro-2-fluoro-5,6-dimethylbenzoic acid make it a significant precursor in multi-step organic synthesis. The presence of multiple, distinct substituents on the aromatic ring allows for selective and controlled chemical transformations.

Halogenated benzoic acids are well-established as crucial intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. For instance, related compounds like 3-chloro-2,4,5-trifluorobenzoic acid serve as important starting materials for the preparation of potent antibacterial agents. nih.gov Similarly, 3-chloro-2-fluorobenzoic acid is utilized as a building block for active pharmaceutical ingredients (APIs), including Aurora A kinase inhibitors. ossila.com

Following these precedents, this compound is a valuable precursor for creating elaborate molecular architectures. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or alcohols, while the halogen atoms provide sites for further functionalization. The presence of two different halogens (chlorine and fluorine) allows for potential regioselective reactions, offering chemists precise control over the synthetic pathway. This makes the compound a foundational component for building more intricate organic structures.

The halogen substituents on the aromatic ring of this compound make it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are pivotal in modern organic synthesis.

Specifically, the chloro and fluoro groups can participate in reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings to form biaryl compounds and other complex derivatives. While the reactivity of aryl fluorides typically requires specific catalytic systems, aryl chlorides are commonly used in these transformations. This dual-halogenation presents opportunities for sequential or selective couplings. The ability to engage in these reactions allows for the connection of the benzoic acid core to other aromatic or aliphatic fragments, providing a powerful tool for molecular construction and diversification. This strategy is an interesting and complementary alternative to existing synthetic routes for accessing complex molecular motifs. nih.gov

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, the design of organic ligands is paramount to controlling the structure and properties of the resulting metal complexes and Metal-Organic Frameworks (MOFs). This compound serves as an excellent candidate for ligand synthesis due to its rigid backbone and versatile coordinating group.

The carboxylic acid group is a highly effective and versatile coordinating moiety in ligand design. ossila.com Upon deprotonation, the resulting carboxylate can bind to metal centers in several distinct modes, influencing the dimensionality and topology of the resulting coordination polymer or MOF. mdpi.comwikipedia.org

| Coordination Mode | Description | Denticity |

| Monodentate | Only one of the two oxygen atoms of the carboxylate group binds to a single metal center. libretexts.org | Unidentate |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a strained four-membered ring. wikipedia.orglibretexts.org | Bidentate |

| Bidentate Bridging | Each of the two oxygen atoms of the carboxylate group binds to a different metal center, linking them together. | Bidentate |

| Mixed Chelating/Bridging | One oxygen atom bridges two metal centers while the other coordinates to one of them. | Tridentate |

This versatility allows for the construction of diverse architectures, from discrete molecular complexes to one-, two-, or three-dimensional extended networks characteristic of MOFs. mdpi.com The ability of the carboxylate to act as a bridge between metal ions is fundamental to the formation of these porous materials.

The substituents on the aromatic ring of the ligand play a critical role in fine-tuning the properties of the resulting metal complex. The chloro, fluoro, and dimethyl groups of this compound exert significant electronic and steric effects that influence coordination geometry and stability.

Electronic Effects:

Steric Effects:

Methyl Groups (CH₃): The two methyl groups at the 5- and 6-positions introduce steric bulk. This steric hindrance can direct the coordination process, influencing the geometry around the metal center and potentially preventing the formation of certain high-coordination number complexes. nih.gov It can also control the packing of the ligands in the solid state, affecting the porosity and channel structure of a resulting MOF.

Halogens (Cl, F): The size of the halogen atoms can also contribute to steric effects, influencing the orientation of the ligand upon coordination. researchgate.net

The interplay between the electron-withdrawing nature of the halogens and the steric demands of the methyl groups provides a mechanism for rationally designing metal complexes with specific geometries and stabilities.

Development of Specialized Reagents and Probes

The presence of fluorine in this compound opens up applications in the development of specialized analytical tools, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

An emerging trend in chemical biology and metabolomics is the use of fluorinated molecules as ¹⁹F NMR probes. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, making it an excellent nucleus for NMR studies with virtually no background signal in biological systems.

Derivatives of fluorinated benzoic acids, such as 3-chloro-2-fluorobenzoic acid, have been successfully used to create ¹⁹F-tags for the detection and quantification of amino acids in complex mixtures. ossila.com By converting this compound into an activated ester or other reactive derivative, it can be covalently attached to target molecules (e.g., proteins, metabolites). The unique ¹⁹F NMR signal of the probe then allows for the sensitive and selective monitoring of the tagged molecule, providing valuable information about its concentration, environment, and interactions.

Advanced Materials Development Beyond Molecular Building Blocks

The applications of this compound and its analogs extend into the creation of advanced materials where its specific chemical functionalities contribute to unique physical and optical properties.

Halogenated benzoic acids are recognized as versatile building blocks in the synthesis of liquid crystals. ossila.com The introduction of lateral substituents like chlorine and fluorine atoms into the molecular structure can significantly influence the mesomorphic properties of liquid crystal materials. mdpi.com These substitutions can disrupt molecular packing, which often leads to a lower melting temperature and can alter the stability and range of the liquid crystal phases, such as the nematic and smectic A phases. mdpi.com

Compounds like this compound can serve as precursors or components in more complex liquid crystal molecules. The polarity, size, and electronic nature of the chloro and fluoro substituents play a crucial role in determining the dielectric and electro-optic properties of the final liquid crystal material. ossila.com

The carboxylic acid group is a key functional moiety for building larger, organized structures. In this compound, this group can coordinate to metal centers, enabling its use as a ligand in the formation of metal-organic frameworks (MOFs). ossila.com MOFs are a class of hybrid materials constructed from metal ions or clusters linked by organic ligands, creating porous, crystalline structures with tunable properties for applications in gas storage, separation, and catalysis.

The specific substitutions on the benzene (B151609) ring influence the geometry and electronic properties of the resulting framework. For instance, intermolecular O-H···O hydrogen bonds can link molecules into typical carboxylic acid dimers, which can then be arranged into larger sheets or three-dimensional networks, sometimes stabilized by weaker C-H···F interactions. researchgate.net

Lanthanide complexes are renowned for their unique luminescent properties, which are derived from the f-f electronic transitions of the lanthanide ions. mdpi.com However, these ions absorb light inefficiently. mdpi.com To overcome this, organic ligands are used to act as "antennas," absorbing excitation energy and transferring it to the central lanthanide ion, which then emits light. mdpi.com

Benzoic acid derivatives are commonly employed as such ligands. researchgate.netnih.gov The carboxylic acid group effectively coordinates with the lanthanide ion (e.g., Europium(III), Terbium(III)), while the aromatic ring serves as the light-harvesting chromophore. The resulting complexes can exhibit the characteristic sharp emission bands of the specific lanthanide ion, making them suitable for use as fluorescent probes and in luminescent materials. rsc.org The substituents on the benzoic acid ring can be modified to tune the absorption and energy transfer efficiency, thereby optimizing the fluorescence properties of the final complex. rsc.org

The development of new materials for nonlinear optical (NLO) applications is a significant area of research, with potential uses in telecommunications, optical switching, and information storage. researchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β, γ). Theoretical and computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. nih.govnanobioletters.com

For benzoic acid derivatives, structural features such as the presence and position of electron-donating and electron-withdrawing groups on the aromatic ring are critical in determining the NLO response. nih.gov Theoretical studies on related heterocyclic and aromatic compounds calculate key parameters to evaluate their potential as NLO materials. nanobioletters.comymerdigital.com These calculations help in understanding structure-property relationships and guide the synthesis of new molecules with enhanced NLO characteristics.

Below is a table representing typical data generated from theoretical DFT calculations for evaluating NLO properties of organic molecules.

| Parameter | Symbol | Description | Typical Unit |

| Dipole Moment | µ | Measures the molecule's overall polarity. | Debye (D) |

| Mean Polarizability | ⟨α⟩ | Describes the ease of distortion of the electron cloud by an electric field. | esu |

| First Hyperpolarizability | β₀ | Quantifies the second-order NLO response. | esu |

| HOMO-LUMO Energy Gap | E_gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to molecular reactivity and electronic transitions. | eV |

This table is illustrative of the types of data generated in theoretical NLO studies and does not represent experimental values for this compound.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes for Halogenated Benzoic Acids

The chemical industry's increasing focus on sustainability is driving research into more environmentally benign methods for synthesizing halogenated benzoic acids. chemistryjournals.net Traditional synthetic routes often rely on hazardous reagents and generate significant waste, prompting a shift towards greener alternatives. chemistryjournals.net Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are guiding this transition. chemistryjournals.netnumberanalytics.com

Future research will likely prioritize the following areas:

Use of Alternative Solvents and Catalysts: Moving away from volatile organic solvents towards greener options like water or ionic liquids is a key objective. chemistryjournals.net Research into chemo-enzymatic catalytic cascades, which can be performed in water under ambient conditions, is a promising avenue. rsc.org For instance, the oxidation of aldehydes to carboxylic acids has been achieved using environmentally benign catalysts like sodium hexametaphosphate with aqueous hydrogen peroxide, a method that allows for catalyst recycling. researchgate.net Similarly, selenium-catalyzed oxidation in water presents another eco-friendly protocol. mdpi.com

Renewable Feedstocks: The use of biomass-derived synthons as precursors for aromatic products is a significant topic in green chemistry. acs.org Lignin-based benzoic acid derivatives (LBADs) are being explored as sustainable raw materials for producing high-value chemicals, including active pharmaceutical ingredients (APIs). rsc.org

Energy-Efficient Methodologies: Techniques such as photocatalytic and electrochemical synthesis are gaining traction. These methods often operate under mild conditions, reducing energy consumption and minimizing side reactions. numberanalytics.com The use of carbon dioxide (CO2), an abundant and renewable C1 feedstock, in these processes further enhances their green credentials. numberanalytics.comresearchgate.net

| Green Synthesis Strategy | Principle | Potential Application for Halogenated Benzoic Acids |

| Biocatalysis | Use of enzymes for higher selectivity and milder reaction conditions. | Enzymatic halogenation or oxidation steps to reduce hazardous reagent use. |

| Flow Chemistry | Continuous processing for better control, safety, and efficiency. | Safer handling of potentially hazardous halogenation or nitration reactions. |